molecular formula C29H36O9 B12432489 7,12-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester

7,12-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester

Cat. No.: B12432489
M. Wt: 528.6 g/mol
InChI Key: QSQFOIMEVMOMIJ-DIVUKGKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid involves multiple steps, including the formation of the core structure through cyclization reactions and the introduction of functional groups via substitution and addition reactions. Common reagents used in these steps include aldehydes, ketones, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the glycolic acid and furyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These studies aim to identify new therapeutic agents and understand their mechanisms of action.

Medicine

In medicine, the compound and its derivatives are investigated for their potential use as pharmaceuticals. Their complex structures and functional groups make them promising candidates for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological activities. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 7,12a-Methano-2H,4H-pyrano4,3-bbenzoxocin-8-acetic acid
  • 7,12a-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-

Uniqueness

Compared to similar compounds, 7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

methyl 2-acetyloxy-2-[(1S,8R,12S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate

InChI

InChI=1S/C29H36O9/c1-15-18-8-10-27(5)24(17-9-11-35-14-17)37-21(32)13-29(15,27)38-20-12-19(31)26(3,4)23(28(18,20)6)22(25(33)34-7)36-16(2)30/h9,11,14,18,20,22-24H,1,8,10,12-13H2,2-7H3/t18?,20?,22?,23?,24?,27-,28-,29-/m0/s1

InChI Key

QSQFOIMEVMOMIJ-DIVUKGKWSA-N

Isomeric SMILES

CC(=O)OC(C1[C@]2(C3CC[C@]4(C(OC(=O)C[C@@]4(C3=C)OC2CC(=O)C1(C)C)C5=COC=C5)C)C)C(=O)OC

Canonical SMILES

CC(=O)OC(C1C(C(=O)CC2C1(C3CCC4(C(OC(=O)CC4(C3=C)O2)C5=COC=C5)C)C)(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.